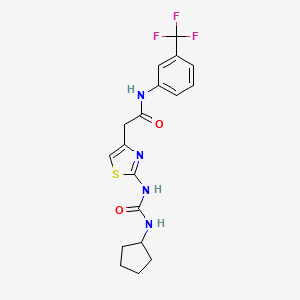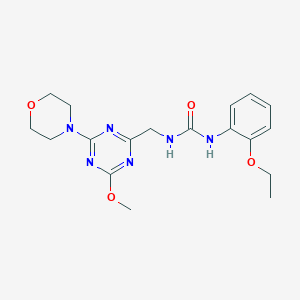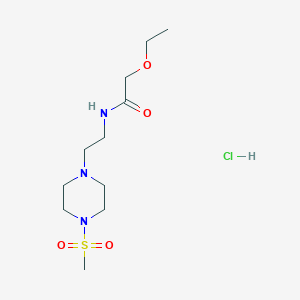![molecular formula C21H19N3OS B2973253 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-69-8](/img/structure/B2973253.png)
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of compounds that contain a pyrrolo[3,2-d]pyrimidine moiety, which is a pyrimidine fused to a pyrrole ring . These compounds are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” would be characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, with phenyl groups attached at the 3 and 7 positions, and an isopropylthio group attached at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one”, these properties could be predicted using computational methods or determined experimentally .Aplicaciones Científicas De Investigación
Antitubercular Activity
The compound 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been studied for its potential as an antitubercular agent. In research, derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG strains . These findings suggest that the compound could be a valuable addition to the arsenal of drugs used in the fight against tuberculosis.
Antimicrobial Properties
Another important application of this compound is in the development of new antimicrobial agents. Studies have indicated that certain derivatives exhibit antimicrobial activity against pathogens like Pseudomonas aeruginosa, comparable to established antibiotics like streptomycin . This opens up possibilities for its use in treating bacterial infections resistant to conventional treatments.
Synthesis of Carboxylic Acids
The compound serves as a precursor in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids. These acids are obtained through Pd-catalyzed carbonylation and have yields ranging from 63% to 71% . The carboxylic acids derived from this process have potential applications in various fields, including pharmaceuticals and organic chemistry.
Antifungal Applications
Derivatives of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have also been evaluated for their antifungal properties. Some derivatives have shown promising results in inhibiting fungal growth, which could lead to new treatments for fungal infections .
Direcciones Futuras
Given the wide range of biological activities exhibited by pyrrolopyrimidines , “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” could be a potential candidate for further studies in medicinal chemistry. Future research could focus on the synthesis, characterization, and biological evaluation of this compound and its derivatives.
Propiedades
IUPAC Name |
3,7-diphenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)26-21-23-18-17(15-9-5-3-6-10-15)13-22-19(18)20(25)24(21)16-11-7-4-8-12-16/h3-14,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJBKFJXVQPPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)
![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2973178.png)

![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)


![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2973186.png)

![N2-(2-fluorophenyl)-N4-[(furan-2-yl)methyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2973188.png)
